molecular formula C24H4Cl4O6 B117265 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride CAS No. 156028-26-1

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

Cat. No. B117265
CAS RN: 156028-26-1
M. Wt: 530.1 g/mol
InChI Key: YGRXZLAMYLGXMF-UHFFFAOYSA-N
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Description

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The fluorescence of this compound has made it a viable target for use as fluorescent liquid crystals .


Synthesis Analysis

A family of novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives, with 1,6,7,12-tetrachloro-substituents at the bay-positions, has been synthesized . To synthesize these new compounds, pure 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester has been employed as the precursor and the structural modifications have been carried out exclusively at the “peri” positions in an efficient manner .


Molecular Structure Analysis

The molecular formula of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is C24H4Cl4O6 . The molecular weight is 530.10 .


Chemical Reactions Analysis

The redox and optical properties of the novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives have been explored with the intent of unveiling opto-electronic characteristics of these newly synthesized compounds .


Physical And Chemical Properties Analysis

The predicted density of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is 1.962±0.06 g/cm3 . The predicted boiling point is 757.1±55.0 °C .

Scientific Research Applications

Optoelectronic Materials

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride (PTCDA) derivatives have been extensively studied for their optoelectronic properties . They are used in the synthesis of novel unsymmetrical peri-substituted perylene derivatives, which exhibit unique redox and optical characteristics. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Fluorescent Liquid Crystals

The compound’s inherent fluorescence makes it a target for use as fluorescent liquid crystals . These materials are valuable in display technologies, where the ability to emit light upon stimulation is crucial. The fluorescence of PTCDA derivatives can be tuned, which is beneficial for creating displays with a wide range of colors .

Supramolecular Chemistry

PTCDA derivatives are explored for their supramolecular capabilities . The functionalization of these compounds can lead to the development of materials with specific host-guest interactions . These interactions are fundamental in creating complex structures with precise functionalities, such as molecular sensors and catalysts .

Photovoltaic Devices

The tunability of PTCDA derivatives also extends to their photovoltaic capabilities. By functionalizing the compound, researchers can exploit its properties to improve the efficiency of solar cells . The goal is to develop materials that can convert sunlight into electricity more effectively .

Synthesis of Perylene Bisimides

PTCDA is used as a precursor in the synthesis of perylene bisimides , which are compounds known for their stability and electronic properties. These bisimides are valuable in creating materials for electronic applications , such as semiconductors and conductive coatings .

Perfluorinated Liquid Applications

The fluorescence of PTCDA derivatives is particularly useful in perfluorinated liquids . These liquids are used in various applications where non-reactivity and high stability are required. The derivatives can be used to create fluorofluorescent perylene bisimides , which have potential uses in advanced imaging and diagnostic tools .

Chemical Sensing

Due to their robust chemical structure and optical properties, PTCDA derivatives can be employed in chemical sensing . They can be designed to react with specific substances, changing their optical properties in response to the presence of certain chemicals, which is useful in environmental monitoring and safety applications .

Advanced Imaging Techniques

The fluorescent properties of PTCDA derivatives make them suitable for advanced imaging techniques . They can be used as fluorescent markers in biological research, allowing scientists to track processes at the molecular level with high precision .

Mechanism of Action

Target of Action

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is primarily used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The compound’s primary targets are therefore the molecules within these liquids that interact with the fluorescent properties of the perylene bisimides.

Mode of Action

The compound interacts with its targets by emitting fluorescence when exposed to certain wavelengths of light . This fluorescence is a result of the compound’s unique electronic structure, which allows it to absorb light at specific wavelengths and then re-emit it at a longer wavelength .

Biochemical Pathways

The compound’s fluorescence properties suggest that it may interact with pathways involving light absorption and emission, such as those found in photoreceptors .

Pharmacokinetics

Given its use in perfluorinated liquids, it is likely that the compound has high stability and low reactivity

Result of Action

The primary result of the compound’s action is the emission of fluorescence when exposed to certain wavelengths of light . This makes it a valuable tool in applications that require the detection or measurement of light, such as in certain types of microscopy or in the development of fluorescent liquid crystals .

Action Environment

The efficacy and stability of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride are likely influenced by environmental factors such as light intensity and wavelength, temperature, and the chemical composition of the surrounding environment . For example, the compound’s fluorescence properties may be affected by changes in light conditions or by interactions with other molecules in its environment .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The functionalization of 1,6,7,12-Tetrachloroperylene Tetracarboxylic Acid Anhydride for the synthesis of Metal-Organic Frameworks in energy applications has been explored . This suggests that future research could focus on further exploring its supramolecular and photovoltaic capabilities .

properties

IUPAC Name

11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRXZLAMYLGXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H4Cl4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

CAS RN

156028-26-1
Record name 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride contribute to the properties of the TAP-COF material?

A1: 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride serves as a key building block in the synthesis of TAP-COF []. It reacts with 5,10,15,20-tetrakis (4-aminophenyl)porphyrin iron(III) through a condensation reaction, forming the framework structure of the COF. The perylene core of the dianhydride contributes to the electron-accepting (n-type) nature of the TAP-COF, while the porphyrin component acts as an electron donor. This donor-acceptor structure facilitates efficient electron transport within the material, contributing to its enhanced peroxidase-like catalytic activity [].

Q2: What are the advantages of using a COF like TAP-COF in biosensing applications compared to other materials?

A2: TAP-COF offers several advantages for biosensing compared to other materials:

  • High surface area and porosity: The porous structure of COFs provides a large surface area for enzyme immobilization and facilitates interactions with analytes, leading to improved sensitivity [].

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